molecular formula C18H22FN5OS B2648248 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-48-5

5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2648248
CAS No.: 851810-48-5
M. Wt: 375.47
InChI Key: CHBQSNOZAOAQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3-fluorophenyl group and a 4-ethylpiperazine moiety. The structural complexity arises from the fusion of thiazole and triazole rings, which are further functionalized with fluorinated aromatic and piperazinyl groups.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS/c1-3-22-7-9-23(10-8-22)15(13-5-4-6-14(19)11-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-6,11,15,25H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBQSNOZAOAQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Piperazine Ring: The final step involves the alkylation of the piperazine ring with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biology: The compound may serve as a probe for studying biological pathways and mechanisms, especially those involving neurotransmitter systems.

    Materials Science: It can be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Thiazolo-triazole 3-fluorophenyl, 4-ethylpiperazinyl ~470.5 (estimated) High polarity due to hydroxyl and piperazinyl groups
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole Thiazole-pyrazole-triazole 4-chlorophenyl, 4-fluorophenyl 523.0 Planar conformation, crystallizes in triclinic P 1 symmetry
5-{[4-(3-Chlorophenyl)piperazinyl]methoxy-phenyl}-thiazolo-triazol-6-ol Thiazolo-triazole 3-chlorophenyl, 4-ethoxy-3-methoxyphenyl 581.1 Enhanced lipophilicity from methoxy/ethoxy groups
3-(4-Methoxyphenyl)pyrazolyl-triazolothiadiazole Triazolothiadiazole-pyrazole 4-methoxyphenyl, variable R-groups ~400–450 Moderate solubility, antifungal activity

Key Observations :

  • Substituent Effects : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs (e.g., ). The 4-ethylpiperazine moiety likely improves solubility and CNS penetration relative to bulkier alkoxy groups (e.g., 4-ethoxy-3-methoxyphenyl in ).
  • Crystallinity : Isostructural compounds like exhibit planar conformations, suggesting similar packing efficiency for the target compound, which could influence formulation stability.

Pharmacological Activities

Key Observations :

  • Antifungal Potential: The triazolothiadiazole-pyrazole hybrid in showed strong docking affinity (−8.2 kcal/mol) against fungal 14-α-demethylase. The target compound’s triazole core and fluorophenyl group may similarly inhibit this enzyme, though empirical validation is needed.
  • CNS Activity : Piperazinyl groups (as in ) are common in psychotropic drugs (e.g., aripiprazole), suggesting the target compound could modulate dopamine or serotonin receptors.

Biological Activity

The compound 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898366-27-3) is a novel synthetic derivative belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. This article aims to synthesize current research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN5OSC_{19}H_{24}FN_{5}OS with a molecular weight of 389.5 g/mol. The presence of a thiazole ring fused with a triazole moiety contributes to its potential biological efficacy.

PropertyValue
CAS Number898366-27-3
Molecular FormulaC19H24FN5OS
Molecular Weight389.5 g/mol

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. A study demonstrated that derivatives of this class showed potent activity against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . Specifically, the compound's structural modifications enhance its interaction with biological targets involved in cancer proliferation.

Case Study: Anticancer Efficacy

In a comparative study evaluating the anticancer activity of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives:

  • The compound was tested against a panel of nearly 60 human cancer cell lines.
  • Results indicated that it exhibited superior activity compared to similar amide derivatives.

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have also been reported to possess antimicrobial properties. The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies showed moderate to good activity against several bacterial strains.

Antimicrobial Testing Results

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusGood
Bacillus subtilisModerate

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit key enzymes and pathways involved in cellular proliferation and survival. The thiazole and triazole moieties are known to interact with various targets within cancerous cells and pathogens.

Q & A

Q. What are the standard synthetic protocols for preparing 5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:

  • Intermediate formation : Reacting 3-fluorophenyl ketones with ethyl oxalate in the presence of NaH to form β-keto esters (e.g., ethyl 4-hydroxy-4-(3-fluorophenyl)-2-oxobut-3-ethanoate) .
  • Cyclization : Use hydrazine hydrate to convert intermediates into pyrazole or triazole precursors. For thiazolo-triazole fusion, phosphorus oxychloride (POCl₃) is critical for cyclocondensation .
  • Piperazine incorporation : Introduce 4-ethylpiperazine via nucleophilic substitution or reductive amination .
    Optimization : Adjust solvent polarity (e.g., PEG-400 for better solubility), use heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to enhance yields, and monitor reactions via TLC/HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 3-fluorophenyl), piperazine methylenes (δ 2.4–3.1 ppm), and thiazole-triazole protons (δ 8.1–8.5 ppm) .
    • IR : Confirm C-F stretches (~1,220 cm⁻¹) and triazole/thiazole C=N vibrations (~1,600 cm⁻¹) .
  • Chromatography : Use HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • Elemental analysis : Validate C, H, N, S, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound, and how can contradictions between in silico and experimental data be resolved?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6). Focus on binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding with heme groups .
  • Contradiction resolution : If in vitro antifungal activity (e.g., MIC > 128 µg/mL) conflicts with docking predictions:
    • Reassess target selection : Screen additional enzymes (e.g., CYP51 isoforms).
    • ADME profiling : Evaluate cell permeability (Caco-2 assays) or metabolic stability (microsomal assays) to identify bioavailability issues .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s antifungal potency while minimizing toxicity?

Methodological Answer:

  • Modifications :
    • Fluorophenyl group : Replace 3-fluorophenyl with 2,4-difluorophenyl to improve hydrophobic interactions .
    • Piperazine substitution : Test bulkier groups (e.g., 4-isopropylpiperazine) to reduce hERG channel binding (assayed via patch-clamp) .
  • Toxicity assays : Use hemolysis assays (RBC lysis) and hepatocyte viability (MTT assay) to prioritize low-toxicity derivatives .

Q. What experimental designs are recommended for evaluating synergistic effects with existing antifungals?

Methodological Answer:

  • Checkerboard assay : Combine with fluconazole or voriconazole in a 96-well plate. Calculate fractional inhibitory concentration indices (FICI):
    • FICI ≤ 0.5: Synergy
    • FICI > 4: Antagonism
  • Mechanistic follow-up : Use time-kill curves and transcriptomics (RNA-seq) to identify upregulated resistance genes (e.g., CDR1 in Candida spp.) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions of CYP51 inhibition and observed weak in vivo antifungal efficacy?

Methodological Answer:

  • Hypothesis testing :
    • Off-target effects : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler).
    • Metabolic stability : Conduct liver microsome assays (e.g., t₁/₂ < 15 min suggests rapid clearance) .
  • Structural refinement : Introduce metabolically stable groups (e.g., deuterated methyl) or PEGylation to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.